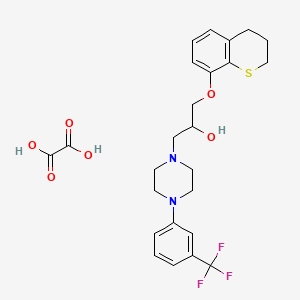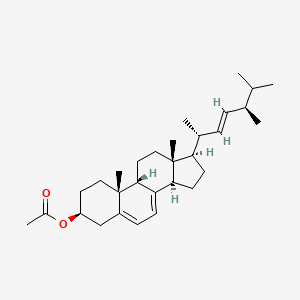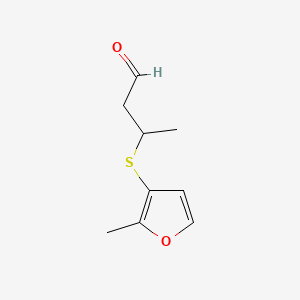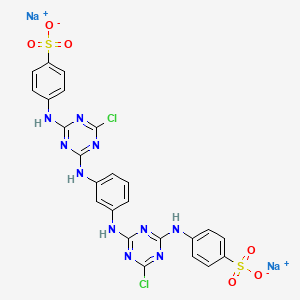![molecular formula C42H79NO7 B12769822 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid CAS No. 65150-85-8](/img/structure/B12769822.png)
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid is a compound that combines the properties of both an amino alcohol and a fatty acid. The amino alcohol component, 2-[bis(2-hydroxyethyl)amino]ethanol, is known for its use in various industrial applications, while the fatty acid component, (9Z,12Z)-octadeca-9,12-dienoic acid, is a polyunsaturated fatty acid commonly found in vegetable oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired amino alcohol . The reaction conditions generally include controlled temperatures and pressures to ensure the desired product is obtained with high purity.
For the (9Z,12Z)-octadeca-9,12-dienoic acid component, it is usually derived from natural sources such as vegetable oils through processes like saponification and subsequent purification .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale chemical reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process is optimized to maximize yield and minimize by-products[3][3]. The (9Z,12Z)-octadeca-9,12-dienoic acid is typically extracted from vegetable oils using methods like solvent extraction and distillation[4][4].
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various amino alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can interact with cellular membranes and proteins, affecting their function and stability . The fatty acid component can modulate lipid metabolism and influence inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure to 2-[bis(2-hydroxyethyl)amino]ethanol, triethanolamine is widely used in cosmetics and industrial applications.
Linoleic Acid: A polyunsaturated fatty acid similar to (9Z,12Z)-octadeca-9,12-dienoic acid, linoleic acid is essential for human health and is found in many dietary sources.
Uniqueness
The uniqueness of 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid lies in its combined properties of an amino alcohol and a polyunsaturated fatty acid, making it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
65150-85-8 |
|---|---|
Molekularformel |
C42H79NO7 |
Molekulargewicht |
710.1 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C6H15NO3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b2*7-6-,10-9-; |
InChI-Schlüssel |
MCVBXQZQMJIUNU-GRVYQHKQSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(N(CCO)CCO)CO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


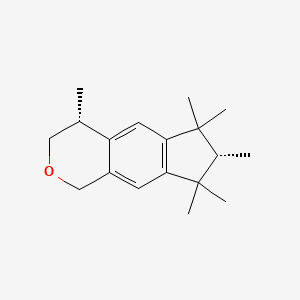
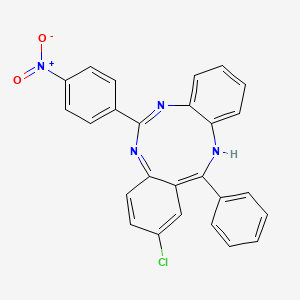
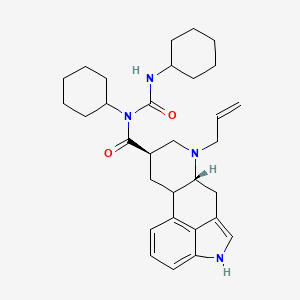

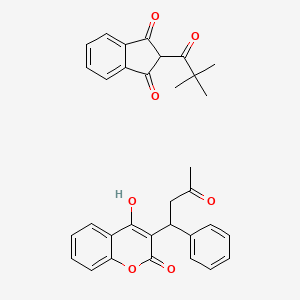

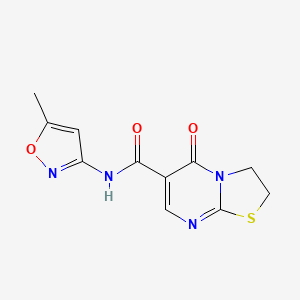
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)


